The following tables summarize the key structural, mechanical, and thermodynamic properties of Ni₅Y and other binary Ni-Y compounds as reported in a first-principles study [1].
Table 1: Calculated Structural and Mechanical Properties of Binary Ni-Y Compounds [1]
| Compound | Formation Enthalpy (kJ/mol·atom) | Bulk Modulus, B (GPa) | Shear Modulus, G (GPa) | Young's Modulus, E (GPa) |
|---|---|---|---|---|
| Ni₅Y | - | 181.71 | 79.75 | 208.70 |
| Ni₁₇Y₂ | - | 175.66 | 72.30 | 188.74 |
| Ni₇Y₂ | - | 144.30 | 49.12 | 130.16 |
| Ni₃Y | - | 121.65 | 40.38 | 107.50 |
| Ni₂Y | - | 108.56 | 35.19 | 93.38 |
| NiY | -0.49 | 95.30 | 30.81 | 81.83 |
| Ni₂Y₃ | - | 84.56 | 26.74 | 71.25 |
| NiY₃ | - | 62.71 | 17.23 | 46.31 |
Table 2: Key Findings from the First-Principles Study on Ni-Y Compounds [1]
| Category | Finding / Property |
|---|---|
| Most Stable Phase | NiY has the lowest formation enthalpy, indicating the highest thermodynamic stability among the compounds studied. |
| Mechanical Properties | Ni₅Y exhibits the largest bulk modulus, shear modulus, and Young's modulus, suggesting it is the stiffest and most resistant to deformation. |
| Stability | All calculated Ni-Y compounds, including Ni₅Y, were found to be dynamically stable (as confirmed by phonon dispersion calculations) and mechanically stable. |
| Governing Factors | The electronic density of states and the nature of the chemical bonding between Ni and Y atoms are identified as key factors determining the mechanical and thermodynamic properties. |
The data presented above was obtained through first-principles calculations based on Density Functional Theory (DFT). Below is a workflow diagram of the general methodology, followed by a breakdown of the key components as described in the search results [1] [2].
Figure 1: A high-level workflow for first-principles calculation of material properties.
The specific computational procedures and parameters used in such studies generally include the following key aspects:
The search results point to several key studies on YNi5, though they focus more on its electronic, magnetic, and hydrogen absorption properties rather than providing a direct, detailed protocol for measuring its enthalpy of formation.
The table below summarizes the core findings from these publications:
| Study Focus | Key Findings & Relevance to Enthalpy of Formation | Citation |
|---|---|---|
| Electronic Structure & Magnetic Properties [1] | Reports "first principles" calculations of the electronic structure of YNi5. Found large magnetovolume effects, indicating the compound is near a quantum critical point. Relevance: The electronic structure is a fundamental input for computational methods (e.g., DFT) used to predict formation enthalpies. | 2011 |
| High-Pressure Hydrogen Absorption [2] | Found that YNi5 absorbs a large quantity of hydrogen at high pressures to form a hydride phase. Relevance: Hydrogen absorption/desorption properties are intimately linked to the thermodynamic stability of the intermetallic compound, which is governed by its enthalpy of formation. | 1981 |
| Theoretical & Experimental Enthalpies of Formation [3] | A chapter explicitly titled "A Theoretical and Experimental Study of the Enthalpies of Formation of LaNi5-Type Compounds". Relevance: YNi5 crystallizes in the same CaCu5 structure type as LaNi5. This study likely details the methodologies applicable to YNi5, but the full content is behind a paywall. | - |
A 2011 study employed "first principles" calculations to investigate the electronic structure and magnetic susceptibility of YNi5, LaNi5, and CeNi5 [1]. This indicates that computational methods like Density Functional Theory (DFT) are central to understanding the stability and bonding in this compound. The study also highlights the importance of including the van Vleck orbital contribution to the magnetic susceptibility for accurate analysis, suggesting that sophisticated models are needed to capture the full thermodynamic picture [1].
While explicit experimental protocols for calorimetry were not found, the search results suggest two primary methodological pathways for investigating the enthalpy of formation of YNi5.
The following diagram outlines the logical workflow for these two approaches, which are often used in tandem in modern research.
Research pathways for determining the enthalpy of formation of YNi5.
To obtain the detailed, protocol-level information you need, I suggest the following steps:
"enthalpy of formation" YNi5"heat of formation" LaNi5-type"DFT calculation" "YNi5" formation energy
The table below summarizes the key atomic properties based on the available data [1] [2] [3].
| Property | Nickel (Ni) | Yttrium (Y) |
|---|---|---|
| Atomic Number | 28 | 39 |
| Atomic Radius (Empirical) | 124 pm [2] | 212 pm [2] |
| Atomic Radius (Calculated) | 149 pm [2] | 212 pm [2] |
| Ionic Radius (Y3+: 104 pm, Ni2+: 83 pm (low spin) [4]) | 83 pm (Ni²⁺, low-spin) | 104 pm (Y³⁺) |
| Electronegativity (Pauling Scale) | 1.91 [1] [3] | 1.22 [1] [3] |
| Total Electron Affinity | ~112 kJ/mol (estimated via Mulliken formula [5]) | Data not located |
The electronegativity difference between Ni and Y is 0.69 (1.91 - 1.22). This suggests that a bond between them would be polar covalent [5].
While specific step-by-step protocols were not available, the general methodologies for measuring these properties are based on well-established physical techniques [2] [4].
The following diagram illustrates the logical relationship between the atomic structure, the measurable properties, and the resulting material characteristics for an element, summarizing the concepts above.
Logical flow from atomic structure to material behavior
The significant difference in the properties of Nickel and Yttrium will profoundly influence the character of any compound or alloy they form:
The Y-Ni system features several intermetallic compounds, as identified in metallurgical studies [1]. The table below lists these known phases.
| Compound | Stoichiometry | Melting Point / Decomposition |
|---|---|---|
| YFe~9~ (Y~2~Fe~17~) | Similar structure exists for Ni [1] | ~1400 °C (congruent) [1] |
| YFe~4~ (Y~6~Fe~23~) | Similar structure exists for Ni [1] | ~1300 °C (congruent) [1] |
| YFe~3~ | Similar structure exists for Ni [1] | ~1400 °C (congruent) [1] |
| YNi~5~ | YNi~5~ [1] | Forms peritectically [1] |
| YNi~2~ | YNi~2~ [1] | Incongruent melting at 1125 °C [1] |
Determining the crystal structures and lattice parameters of intermetallic compounds typically involves a combination of synthesis, heat treatment, and advanced characterization techniques. The following workflow outlines the key experimental steps, synthesized from general materials science practices [2] [1] [3].
Experimental workflow for determining crystal structure and lattice parameters.
The key techniques involved are:
The table below summarizes the ground state electron configurations of neutral Yttrium and Nickel atoms, which is the starting point for understanding their interaction in alloys [1].
| Element | Atomic Number | Full Electron Configuration | Noble Gas Shorthand |
|---|---|---|---|
| Yttrium (Y) | 39 | 1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d¹⁰ 4p⁶ 5s² 4d¹ [2] [3] [4] | [Kr] 4d¹ 5s² [5] [2] [1] |
| Nickel (Ni) | 28 | 1s² 2s² 2p⁶ 3s² 3p⁶ 4s² 3d⁸ [6] [1] | [Ar] 4s² 3d⁸ |
A relevant model system is a Yttrium-doped nickel-based photothermal catalyst (NiY/KCC-1) used for methane dry reforming, as described in a 2025 study [7]. In this system, the electronic configuration is modified through strong electronic interactions between Ni and Y atoms.
The diagram below illustrates this electronic interaction and its catalytic consequences.
The following methodology is adapted from the 2025 study on the NiY/KCC-1 photothermal catalyst [7].
For reference, a common intermetallic compound in the Ni-Y system is Ni₅Y (CAS# 12333-67-4) [8]. This confirms the formation of stable alloys between nickel and yttrium, though specific electronic details for this exact compound are not in the current results.
Based on the search results, the core quantitative data on YNi5 is summarized in the table below. A key finding is that YNi5 does not absorb hydrogen at moderate pressures and room temperature, requiring very high pressures to form a hydride phase [1].
| Property | Finding for YNi5 |
|---|---|
| Hydrogen Absorption at Moderate Pressure & Room Temperature | No absorption [1] |
| Condition for Hydride Formation | High pressure (tested up to 1550 atm) [1] |
| Nature of Hydrogen Uptake | Forms a hydride phase [1] |
| Postulated Controlling Factor for Hydride Formation | Lattice compressibility (not unit cell size alone) [1] |
The primary study identified used a high-pressure hydrogen gas system to induce absorption in YNi5. The methodology can be summarized as follows [1]:
The diagram below outlines the experimental workflow.
High-pressure experimental workflow for YNi5 hydride formation.
The study proposed that the ability of YNi5 to form a hydride under high pressure is controlled mainly by its lattice compressibility [1]. This is a significant distinction from other compounds where the unit cell volume might be the primary factor.
Furthermore, the absorption process involves hydrogen atoms occupying interstitial sites in the metal lattice. This is a common mechanism for metal hydrides, where hydrogen atoms reside in the spaces between metal atoms without significantly altering the host structure [2].
Hydrogen energy has attracted significant attention as a clean energy source, but its large-scale application faces substantial storage and transportation challenges [1]. Among various solutions, solid-state storage using metal hydrides offers a promising path due to its high volumetric efficiency and enhanced safety compared to high-pressure gas or cryogenic liquid storage [2] [3].
The YNi₅ intermetallic compound represents a class of materials that do not absorb hydrogen under moderate pressures at room temperature but can absorb significant quantities under high pressures [4]. These materials are particularly relevant for advanced hydrogen storage systems that combine metal hydrides with high-pressure gas technology to achieve superior storage densities [3].
The foundational research on YNi₅ hydrogen absorption was conducted over four decades ago, revealing its unique behavior under high-pressure conditions. Key characteristics include:
When compared to similar compounds, YNi₅ exhibits intermediate behavior:
Table: Comparative Hydrogen Absorption Properties of Intermetallic Compounds
| Compound | Absorption Pressure | Hydrogen Capacity | Phase Behavior | Key Characteristics |
|---|---|---|---|---|
| YNi₅ | High (up to 1550 atm) | Large quantity | Hydride phase formation | Lattice compressibility dependent [4] |
| LaPt₅ | High pressure | Large quantity | Hydride phase formation | Similar to YNi₅ [4] |
| ThNi₅ | High pressure | High concentration | Continuous solid solution | Anomalous behavior due to tetravalent thorium [4] |
| CaNi₅, LaNi₅ | Moderate pressures | — | — | Baseline comparison materials [4] |
For onboard automotive applications using PEM fuel cells, high-pressure MH tank systems appear to be one of the most promising hydrogen storage techniques [3]. These systems combine light-weight high-pressure tanks with metal hydrides to form a novel hybrid system that offers a beneficial compromise between large volumetric storage density, wide working temperature range, and increased safety [3].
The operational principle involves:
As shown in experimental models, under an operating pressure of 35 MPa at 298 K, the amount of stored hydrogen in a hybrid tank (100 L) can increase from 2.3 kg to 3.7 kg after filling with 100 kg of appropriate hydrogen storage alloy [3].
The U.S. Department of Energy has established technical targets for materials-based hydrogen storage systems. The current status of various technologies provides context for YNi₅ development:
Table: DOE Technical Targets for Automotive Hydrogen Storage Systems
| Parameter | 2020 Target | Ultimate Target | Current Status (Metal Hydrides) |
|---|---|---|---|
| Gravimetric Density | 1.5 kWh/kg (0.045 kg H₂/kg) | 2.2 kWh/kg (0.065 kg H₂/kg) | 0.4 kWh/kg (0.012 kg H₂/kg) - NaAlH₄ [2] |
| Volumetric Density | 1.0 kWh/L (0.030 kg H₂/L) | 1.7 kWh/L (0.050 kg H₂/L) | 0.4 kWh/L (0.012 kg H₂/L) - NaAlH₄ [2] |
| Cost | $10/kWh ($333/kg H₂) | $8/kWh ($266/kg H₂) | $43/kWh ($1,430/kg H₂) - NaAlH₄ [2] |
Purpose: To determine the hydrogen absorption capacity and pressure-composition-isotherm (PCI) relationships for YNi₅ at various temperatures.
Materials and Equipment:
Procedure:
Critical Parameters:
The following workflow diagram illustrates the key experimental procedures for studying high-pressure hydrogen absorption in materials like YNi₅:
Partial Element Substitution Studies:
Partial substitution at the A sites (Yttrium) and/or B sites (Nickel) has been proven to be an effective method to optimize hydrogen storage performances, including plateau pressure, capacity, activation, and absorption/desorption kinetics [3].
Protocol for Composition Optimization:
The development of practical YNi₅-based hydrogen storage systems faces several significant challenges:
Future research on YNi₅ and related high-pressure metal hydrides should focus on:
YNi₅ represents an interesting material for high-pressure hydrogen storage applications, though significant research and development is needed to translate its fundamental properties into practical systems. The combination of YNi₅ with advanced high-pressure tank technology offers a potential pathway toward meeting the demanding requirements for onboard hydrogen storage, particularly for automotive applications.
Future work should focus on optimizing the material properties through compositional modification, developing engineering solutions for the high-pressure requirements, and integrating these systems with fuel cell power systems for demonstration and validation.
1. Principle of Mechanical Alloying Mechanical Alloying (MA) is a solid-state powder processing technique that involves repeated cold welding, fracturing, and re-welding of a mixture of powder particles in a high-energy ball mill [1] [2]. It was originally developed to create oxide-dispersion-strengthened (ODS) nickel- and iron-based superalloys [2]. Unlike traditional melting methods, MA allows for the synthesis of novel and metastable materials, including supersaturated solid solutions, amorphous phases, nanocrystalline materials, and intermetallic compounds like YNi5 [1] [2].
2. Key Process Parameters and Their Influence The success and efficiency of MA are governed by several critical parameters. The table below summarizes these factors and their influence on the final powder product.
Table 1: Key Parameters in Mechanical Alloying
| Parameter | Description & Influence |
|---|---|
| Ball-to-Powder Ratio (BPR) | The mass ratio of grinding balls to the powder charge. A typical BPR for MA is 10:1, though ratios from 5:1 to 15:1 are also used. A higher BPR increases the energy input, generally reducing milling time but increasing contamination risk [3] [2]. |
| Milling Time | Directly affects the level of alloying, grain refinement, and potential phase transformations. An optimal time is required to achieve homogeneity; over-milling can lead to excessive contamination or phase instability [2]. |
| Milling Atmosphere | Milling is typically performed under an inert gas atmosphere (e.g., Argon) to prevent oxidation and contamination of the powders [3]. |
| Process Control Agent (PCA) | A surface-active agent (e.g., stearic acid) added in small amounts (1-2 wt.%) to control the balance between welding and fracturing, preventing excessive agglomeration of ductile powders [2]. |
| Milling Energy | Determined by the type of mill (e.g., SPEX mill, planetary ball mill). Higher-energy mills can significantly reduce the required milling time [2]. |
3. Expected Outcomes and Material Characteristics MA can produce powders with unique characteristics crucial for advanced applications.
The following workflow outlines the key steps for producing alloyed powder via mechanical alloying. Specific parameters for YNi5 would require empirical determination.
Diagram 1: Mechanical alloying experimental workflow.
Protocol Steps:
Powder Preparation:
Mill Setup:
Milling Process:
Powder Collection:
Consistent characterization is vital to confirm the success of the alloying process. The following techniques are essential.
Table 2: Characterization Techniques for Alloyed Powder
| Technique | Information Obtained | Application to YNi5 |
|---|---|---|
| X-ray Diffraction (XRD) | Phase identification, crystallite size, lattice strain, and amorphization degree [5]. | Confirm the formation of crystalline YNi5 phase by matching diffraction patterns with reference data. Peak broadening analysis can estimate crystallite size. |
| Scanning Electron Microscopy (SEM) | Particle morphology, size distribution, and chemical homogeneity (via EDX) [3]. | Observe the irregular shape of particles and analyze the size distribution. Check for the presence of unalloyed elements. |
| Transmission Electron Microscopy (TEM) | Internal microstructure, crystal defects, lattice fringes, and nanoscale composition [6]. | Resolve individual grains and atomic arrangements (HRTEM). Use Selected Area Electron Diffraction (SAED) for phase ID in small areas. |
| Energy-Dispersive X-ray Spectroscopy (EDS) | Elemental composition and mapping [6]. | Verify the Y:Ni ratio is 1:5 and ensure a homogeneous distribution of both elements at the micro-scale. |
Yttrium-doped nickel oxide (Y:NiO) nanoparticles represent an advanced functional material with significant potential in energy storage and environmental remediation applications. The incorporation of yttrium cations into the NiO matrix induces structural modifications and defect engineering that enhance electrochemical activity, magnetic properties, and catalytic performance. Among various synthesis approaches, flash combustion synthesis stands out as a highly efficient, rapid, and scalable method for producing phase-pure, nanostructured metal oxides with controlled morphology and composition. This technique leverages exothermic redox reactions between metal nitrate oxidizers and organic fuel compounds to achieve self-sustaining combustion that yields nanoscale products with high surface area and tailored properties.
The unique advantages of combustion synthesis include its ability to achieve atomic-level mixing of precursors, minimal energy requirements due to the self-propagating nature of the reaction, and the production of highly crystalline materials without the need for extended high-temperature calcination steps. These benefits make it particularly suitable for doping applications where homogeneous cation distribution is critical to achieving enhanced material functionality. Recent studies have demonstrated that yttrium doping in metal oxide systems can significantly improve their performance in various applications, including as electrode materials for supercapacitors, catalysts for pollutant degradation, and magnetic materials for technological devices [1] [2].
Table 1: Properties of Yttrium-Doped NiO Nanoparticles
| Property | Typical Range | Impact of Yttrium Doping | Characterization Technique |
|---|---|---|---|
| Crystallite Size | 19-35 nm | Decreases with optimal doping due to inhibited grain growth | XRD Scherrer analysis |
| Lattice Constant | 8.369-8.424 Å | Increases with Y³⁺ substitution (ionic radius: 1.04 Å vs Ni²⁺: 0.69 Å) | Rietveld refinement of XRD |
| Band Gap | 4.85-5.45 eV | Tunable with doping concentration; affects optical and electronic properties | UV-Vis spectroscopy |
| Saturation Magnetization | 19-55 emu/g | Modified due to altered spin interactions and defect formation | VSM analysis |
| Specific Surface Area | 20-150 m²/g | Increases with optimal fuel-to-oxidizer ratio | BET analysis |
Table 2: Key Synthesis Parameters for Flash Combustion
| Parameter | Optimal Range | Effect on Product Characteristics |
|---|---|---|
| Fuel-to-Oxidizer Ratio (φ) | 0.8-1.2 (stoichiometric) | φ < 1: Fuel-lean, incomplete combustion; φ > 1: Fuel-rich, carbon residues |
| Ignition Temperature | 300-500°C | Lower temperatures yield finer particles; higher temperatures improve crystallinity |
| Yttrium Doping Concentration | 0.03-0.12 molar ratio | Higher doping increases lattice parameters but may cause secondary phase formation |
| Reaction Vessel Geometry | Shallow quartz beaker | Maximizes surface area for gas escape, preventing excessive foaming |
| Post-Synthesis Calcination | 400-600°C, 2-4 hours | Removes residual carbon and improves crystallinity without excessive grain growth |
The combustion synthesis approach can be classified into three main categories based on the physical state of the reactants: solid-state combustion (SSC), solution combustion (SC), and gas-phase combustion (GC). For yttrium-doped NiO nanoparticles, the solution combustion method is particularly advantageous as it allows for molecular-level mixing of precursors, resulting in homogeneous doping and controlled stoichiometry. The self-propagating high-temperature synthesis (SHS) mode within solution combustion involves an exothermic reaction that, once initiated by an external heat source, propagates spontaneously through the reactant mixture, reaching temperatures between 2000-4000K [3]. This extreme temperature enables the formation of highly crystalline products in a very short time frame (typically seconds to minutes), significantly reducing processing time compared to conventional methods like sol-gel or coprecipitation that may require several hours or days.
Precursor Solution Preparation:
Solution Concentration:
Combustion Reaction:
Post-Synthesis Treatment:
The following diagram illustrates the complete synthesis workflow:
The combustion synthesis process involves highly exothermic reactions that require strict safety precautions:
X-ray diffraction (XRD) provides essential information about phase purity, crystal structure, and crystallite size. Using a Cu Kα radiation source (λ = 1.5406 Å) with 2θ range of 20-80°, the diffraction patterns should confirm the formation of a single-phase cubic structure (space group Fd-3m) characteristic of NiO. The crystallite size can be calculated using the Scherrer equation (D = Kλ/βcosθ), where K is the shape factor (0.9), λ is the X-ray wavelength, β is the full width at half maximum (FWHM) in radians, and θ is the Bragg angle. Yttrium doping typically causes a slight increase in lattice parameter due to the larger ionic radius of Y³⁺ (1.04 Å) compared to Ni²⁺ (0.69 Å), which can be confirmed through Rietveld refinement [4].
Fourier-Transform Infrared (FTIR) Spectroscopy in the range of 400-4000 cm⁻¹ confirms the formation of metal-oxygen bonds. The characteristic absorption bands for Ni-O stretching vibrations typically appear in the 400-600 cm⁻¹ range. The absence of organic functional groups above 1000 cm⁻¹ indicates complete combustion, while their presence may suggest the need for higher ignition temperatures or post-synthesis calcination [2].
Scanning Electron Microscopy (SEM) and Field Emission SEM (FESEM) reveal the surface morphology, particle agglomeration, and general microstructure of the as-synthesized powders. Yttrium-doped NiO nanoparticles typically exhibit a porous network structure with foam-like morphology resulting from the rapid gas evolution during combustion. Energy-dispersive X-ray spectroscopy (EDX) coupled with SEM provides quantitative elemental composition and confirms the presence and distribution of yttrium in the NiO matrix [4].
Transmission Electron Microscopy (TEM) and High-Resolution TEM (HR-TEM) offer detailed information about particle size, shape, and crystallinity. Selected area electron diffraction (SAED) patterns can confirm the crystalline nature and phase composition. For combustion-synthesized Y:NiO, particles are generally spherical or slightly irregular with sizes between 20-50 nm, often forming interconnected networks [5].
BET Surface Area Analysis based on N₂ adsorption-desorption isotherms provides specific surface area, pore size distribution, and pore volume. Solution combustion synthesized materials typically exhibit high surface areas (20-150 m²/g) due to the foaming action during the reaction, which creates a complex porous architecture. Higher surface areas generally correlate with improved performance in catalytic and energy storage applications [6].
Vibrating Sample Magnetometry (VSM) at room temperature measures magnetic properties including saturation magnetization (M_s), coercivity (H_c), and remanence (M_r). Pure NiO is antiferromagnetic but often exhibits weak ferromagnetism in nanostructured form due to uncompensated surface spins. Yttrium doping typically modifies the magnetic properties, with studies showing saturation magnetization values in the range of 19-55 emu/g depending on the doping concentration and synthesis conditions [4].
UV-Vis Spectroscopy enables determination of the optical band gap through Tauc plot analysis of absorbance data. The band gap of Y-doped NiO nanoparticles typically ranges from 4.85-5.45 eV and can be tuned by varying the yttrium content, which is crucial for optoelectronic and photocatalytic applications [5].
The electrochemical performance of Yttrium-doped NiO nanoparticles can be evaluated using a standard three-electrode cell configuration with the synthesized material as the working electrode, platinum foil as the counter electrode, and Ag/AgCl as the reference electrode in 1M KOH electrolyte. Cyclic voltammetry (CV) measurements typically show reversible redox peaks corresponding to the Ni²⁺/Ni³⁺ transition, with the integration of CV curves providing specific capacitance values. Yttrium doping has been shown to enhance electrochemical performance in similar metal oxide systems, with one study reporting Yttrium-doped SnO₂-NiO nanocomposites exhibiting "good electrochemical performance" for energy storage applications [1].
Galvanostatic charge-discharge (GCD) profiling at various current densities provides additional information about charge storage capability, rate performance, and cycling stability. Electrochemical impedance spectroscopy (EIS) in the frequency range of 0.01 Hz to 100 kHz reveals information about charge transfer resistance and ion diffusion characteristics. The incorporation of yttrium typically improves conductivity and reduces charge transfer resistance, enhancing overall electrochemical performance.
The catalytic performance of Y:NiO nanoparticles can be evaluated through dye degradation studies using organic dyes such as Congo Red, methylene blue, or 4-nitrophenol as model pollutants. In a typical experiment, a known concentration of dye solution (e.g., 10-20 mg/L) is mixed with a catalyst loading of 0.5-1.0 g/L under constant stirring. Aliquots are extracted at regular intervals and centrifuged to remove catalyst particles before analyzing the dye concentration via UV-Vis spectroscopy by monitoring the decrease in characteristic absorption peaks [2].
The degradation efficiency can be calculated as (C₀ - Cₜ)/C₀ × 100%, where C₀ and Cₜ are the initial concentration and concentration at time t, respectively. The apparent rate constant (k_app) can be determined from the slope of the linear plot of ln(C₀/C) versus time. Studies on similar systems have reported degradation efficiencies up to 97.3% for Congo Red dye with yttrium-substituted cobalt ferrite nanoparticles [2], suggesting the potential of yttrium doping in enhancing catalytic performance in nickel oxide systems as well.
Problem: Incomplete combustion with residual carbonaceous material.
Problem: Formation of large, dense aggregates rather than fluffy nanoparticles.
Problem: Non-uniform yttrium distribution or phase segregation.
Problem: Low product yield or excessive material loss as aerosol during combustion.
To maximize the electrochemical performance of Y:NiO nanoparticles for energy storage applications:
For catalytic applications:
The unique properties of yttrium-doped NiO nanoparticles synthesized via flash combustion make them suitable for various advanced applications:
Energy Storage Systems: Yttrium-doped NiO nanoparticles show promise as electrode materials for supercapacitors and lithium-ion batteries. The enhanced electrochemical performance stems from yttrium's ability to modify the electronic structure of NiO, improving electrical conductivity and creating additional active sites for faradaic reactions. The nanocomposite's structural stability during charge-discharge cycles leads to improved cycling performance, making them suitable for long-life energy storage devices [1].
Environmental Catalysis: The combination of tunable surface properties, defect-rich structure, and modified electronic properties makes Y:NiO nanoparticles effective catalysts for degrading organic pollutants. The presence of yttrium creates oxygen vacancies and modifies surface acidity, enhancing the material's ability to generate reactive oxygen species under appropriate conditions. Studies on similar yttrium-doped metal oxide systems have demonstrated excellent degradation performance for various organic dyes, with efficiencies exceeding 97% under optimal conditions [2].
Magnetic and Sensing Applications: The magnetic properties of Y:NiO nanoparticles can be tuned through doping level and synthesis conditions, making them potential candidates for data storage, magnetic separation, and sensor applications. While pure NiO is antiferromagnetic, yttrium doping introduces structural defects and modified exchange interactions that can lead to interesting magnetic behavior at the nanoscale [4].
In turbomachinery, bond coats are critical components of TBC systems, serving as a protective layer between the superalloy substrate and the ceramic top coat (often Yttria-Stabilized Zirconia, or YSZ). Their primary functions are to protect the substrate from oxidation and corrosion and to improve the adhesion of the TBC. The Ni-Al-Y system, falling under the broader MCrAlY (where M is Ni, Co, or a combination) category, is particularly valued for forming a stable, continuous layer of Thermally Grown Oxide (TGO—primarily α-Al₂O₃), which acts as a barrier to oxygen and other corrosive gases [1]. The coefficient of thermal expansion (CTE) is a critical property, and the Ni-Al-Y system is designed to have a CTE between that of the metallic substrate and the ceramic top coat, thereby minimizing thermally induced stresses [1].
The design of a coating system must carefully consider the properties and interactions of each layer. A triple-layer system has been demonstrated to be effective for protecting polymer matrix composites, and similar design logic applies to superalloys [2].
The table below summarizes the function and common material choices for a triple-layer TBC system:
| Layer | Primary Function | Common Material Choices | Deposition Method |
|---|---|---|---|
| Top Coat | Thermal insulation | 8YSZ (Yttria-Stabilized Zirconia) | Atmospheric Plasma Spray (APS) [2] |
| Intermediate Coat | Oxidation resistance, CTE gradation | NiCrAlY | Atmospheric Plasma Spray (APS) [2] |
| Bond Coat | Substrate protection, adhesion | Ni-Al-Y, Cu, Al | High Velocity Oxygen Fuel (HVOF) [2] |
For Ni-based superalloys, the bond coat and intermediate coat can be combined or adapted, often using a NiCrAlY layer that inherently provides the Ni-Al-Y system. A vacuum arc deposition method has also been described for creating a complex multilayer Y-Al-O coating system, which involves alternating layers of YAl, YAlO₃, and YAl to achieve high-temperature stability and stress relaxation [3]. In some applications, a CrAl sublayer is applied first to further prevent oxygen diffusion to the substrate [3].
Thermal spraying is a widely used technique for applying bond coats and top coats. The following workflow outlines the key steps and parameters for a triple-layer coating system.
Figure 1: Workflow for depositing a triple-layer TBC system using thermal spraying.
The table below provides example parameters for HVOF and APS processes:
| Parameter | HVOF (For Metallic Bond Coat) | APS (For NiCrAlY) | APS (For 8YSZ) |
|---|---|---|---|
| Fuel Flow (SLPM*) | Kerosene, 0.28 L/min | -- | -- |
| Oxygen Flow (SLPM*) | 760 | -- | -- |
| Arc Current (A) | -- | 500 | 600 |
| Arc Voltage (V) | -- | 65 | 70 |
| Primary Gas (Ar) Flow (SLPM) | -- | 45 | 45 |
| Carrier Gas (N₂) Flow (SLPM) | 12 | 6 | 6 |
| Spray Distance (mm) | 250 | 120 | 120 |
SLPM: Standard Liters Per Minute [2].
This method is used to create highly controlled, multilayer coatings for the most demanding applications.
The adhesion between the coating and the substrate is a critical metric. It is typically quantified by measuring the bonding strength, which is influenced by the kinetic energy of the impacting particles during spraying. Higher particle density and velocity (as in HVOF) lead to greater kinetic energy, resulting in stronger mechanical interlocking and higher bonding strength [2].
This test evaluates the coating's ability to withstand thermal stresses from rapid temperature changes.
This test assesses the coating's resistance to extreme heat flux.
The table below summarizes the core differences between these two deposition techniques.
| Feature | Physical Vapor Deposition (PVD) | Chemical Vapor Deposition (CVD) |
|---|---|---|
| Process Type | Physical transformation (solid → vapor → solid) [1] | Chemical reaction on the substrate surface [1] |
| Process Temperature | Relatively low (< 500 °C) [1] | High (typically > 900 °C) [1] |
| Coating Thickness | ~1 - 5 microns [2] | Up to ~30 microns [2] |
| Coating Uniformity | Line-of-sight; poorer on complex geometries [1] [3] | Excellent conformal coverage, even on internal features [1] [3] |
| Film Stress/Adhesion | High intrinsic stress, good adhesion [2] | Low intrinsic stress, superior adhesion [2] |
| Environmental Impact | Low; considered a clean technology [1] | Can involve hazardous gases and byproducts [1] |
| Common Techniques | Sputtering, Evaporation [1] | LPCVD, PECVD, MOCVD [1] |
The PVD coating process involves multiple steps to ensure high-quality film adhesion and properties [4].
A patent for nickel CVD suggests using iodide precursors (e.g., hydrogen iodide) to deposit metals like nickel, cobalt, or their alloys onto refractory metals (e.g., tungsten, molybdenum) or ceramics [6].
The following diagrams illustrate the general workflows for the PVD and CVD processes.
Diagram 1: This flowchart outlines the key stages of the PVD sputtering process, from substrate preparation to post-deposition annealing.
Diagram 2: This diagram shows the chemical vapor deposition process using iodide transport, where a gaseous precursor decomposes on the hot substrate.
The search results lack specific data for nickel-yttrium (Ni-Y) alloy deposition. The following pathways are recommended for further investigation:
The following table summarizes key materials from the search results, highlighting the gap where Ni-Y specific data would be.
| Material System | Shielding Application & Performance | Key Advantages | Research Status |
|---|---|---|---|
| Ni-based Alloys (Inconel-617) | Effective for gamma/X-ray and fast neutron shielding in high-temperature environments (e.g., nuclear reactors, spacecraft) [1]. | Superior shielding ability compared to other alloys and concretes; high-temperature stability [1]. | Well-researched and characterized via codes like EpiXS and Phy-X/PSD [1]. |
| Gadolinium (Gd)-based Composites | Excellent for simultaneous neutron and gamma-ray shielding; used in nuclear power and aerospace [2]. | High neutron absorption cross-section; effective gamma attenuation; can be integrated into polymers, metals, glass, and ceramics [2]. | Active research area; reviewed for various composite matrices (metal, polymer, glass, ceramic) [2]. |
| Ni-Y Systems | Information not found in the searched literature. | The properties and potential advantages of this specific system are not documented in the provided sources. | Appears to be a gap in the current published research. |
Since direct data on Ni-Y was not available, the following general protocols are compiled from methodologies used to evaluate similar shielding materials, such as the Ni-based alloys and Gd-composites mentioned above. You can adapt these for investigating Ni-Y systems.
This protocol uses established software to predict key shielding parameters before costly fabrication and experimental testing.
This protocol outlines a general method for creating and physically testing a composite material.
The following diagram illustrates the integrated experimental and computational workflow for evaluating a new radiation shielding material, based on the protocols described above.
Diagram 1: Integrated workflow for developing and evaluating a Ni-Y radiation shielding material, combining computational and experimental methods.
Given the absence of direct data, here is a potential approach to initiate research on Ni-Y for radiation shielding:
Yttrium-nickel (Y-Ni) catalytic systems represent an emerging class of materials that leverage the unique properties of both transition and rare-earth metals for advanced catalytic applications. These catalysts exhibit exceptional performance in various energy and environmental applications, particularly in CO₂ conversion, hydrogen production, and ammonia decomposition. The synergistic interaction between yttrium and nickel components enhances catalytic activity, stability, and selectivity beyond what either metal can achieve independently. Yttrium's strong oxygen affinity promotes the formation of oxygen vacancies, while nickel provides the primary active sites for molecular activation and transformation. These systems typically manifest as supported nanoparticles, single-atom alloys, or intermetallic compounds, with the specific structure dictating the catalytic properties and application suitability.
The growing interest in Y-Ni catalysts stems from their potential to address key challenges in clean energy conversion and green chemical synthesis. As regulatory frameworks worldwide increasingly emphasize carbon neutrality and sustainable manufacturing, Y-Ni catalysts offer promising pathways for CO₂ utilization and hydrogen economy implementation. Their development aligns with global sustainability initiatives while providing scientifically intriguing systems for fundamental catalysis research. The following sections present comprehensive application notes, experimental protocols, and performance data to guide researchers in utilizing these advanced catalytic materials.
Yttrium-nickel catalysts demonstrate remarkable versatility across multiple chemical transformations, with particularly outstanding performance in environmental catalysis and hydrogen production applications. The strategic integration of yttrium significantly modifies the electronic properties of nickel active sites while creating beneficial structural features that enhance catalytic efficiency. These materials have shown exceptional capabilities in mitigating greenhouse gases and enabling clean energy vectors through various catalytic processes.
The conversion of carbon dioxide to valuable fuels represents a cornerstone of carbon capture and utilization technologies. Yttrium-nickel catalysts excel in CO₂ methanation, achieving outstanding conversion rates and perfect selectivity under optimized conditions:
Hydrogen represents a clean energy carrier essential for the transition to sustainable energy systems. Y-Ni catalysts enable efficient hydrogen production through multiple pathways:
Table 1: Performance Metrics of Yttrium-Nickel Catalysts in Various Applications
| Application | Catalyst Formulation | Reaction Conditions | Performance Metrics | Reference |
|---|---|---|---|---|
| CO₂ Methanation | Ni-Y₁/CeO₂ | 350°C | 83% CO₂ conversion, 100% CH₄ selectivity | [1] |
| Ammonia Decomposition | Ni/Y₂O₃ | 650°C, GHSV=12,000 mL·h⁻¹·gcat⁻¹ | 100% NH₃ conversion | [2] |
| Hydrogen Storage | YNi₅ alloy | Ambient to 300°C | High H₂ absorption capacity | [3] |
| CO Oxidation | CuO-CoO-CeO₂ (Y-doped) | 600°C | High CO conversion, excellent thermal stability | [4] |
The preparation method significantly influences the structural properties and catalytic performance of yttrium-nickel materials. Both conventional solution-based approaches and emerging solvent-free mechanochemical methods have been developed, each offering distinct advantages for specific applications.
Supported Y-Ni catalysts with controlled morphology can be synthesized through hydrothermal methods followed by impregnation, yielding materials with high surface area and optimized metal dispersion:
Hydrothermal Synthesis of Y₂O₃ Supports: Begin by preparing Y₂O₃ supports with varied morphologies through hydrothermal treatment at different pH values. Adjust the pH of yttrium precursor solutions (typically Y(NO₃)₃) across a range (e.g., pH 7-13) using appropriate bases (NaOH or NH₄OH). Transfer the solutions to autoclaves and conduct hydrothermal treatment at 150-200°C for 12-48 hours. Recover the resulting Y₂O₃ supports by filtration, wash thoroughly with deionized water, and calcine at 400-600°C for 4 hours to achieve crystalline structures [2].
Wetness Impregnation of Nickel: Prepare a nickel precursor solution by dissolving nickel nitrate (Ni(NO₃)₂·6H₂O) in deionized water. Add the calculated amount of Y₂O₃ support to the solution under continuous stirring to ensure uniform contact. Incubate the mixture for 2 hours at room temperature, then remove excess solvent via rotary evaporation. Dry the resulting material at 100°C for 12 hours, followed by calcination at 400-500°C for 4 hours to convert the nickel salt to its oxide form. Finally, reduce the catalyst under hydrogen flow (30-50 mL/min) at 500-600°C for 2-4 hours to activate the metallic nickel nanoparticles [2].
For advanced CO₂ methanation applications, catalysts with atomically dispersed yttrium on Ni/CeO₂ can be prepared as follows:
CeO₂ Support Preparation: Synthesize CeO₂ nanoparticles through precipitation methods by adding ammonium hydroxide to a cerium nitrate solution until pH 9-10 is achieved. Age the precipitate for 2 hours, then filter and wash thoroughly. Dry at 100°C overnight and calcine at 500°C for 4 hours to obtain high-surface-area CeO₂ (typically >200 m²/g) [1] [4].
Yttrium Single-Atom Incorporation: Employ a strategic deposition method to achieve atomic dispersion of yttrium. Prepare a yttrium precursor solution (Y(NO₃)₃) in ethanol and slowly add it to the CeO₂ support under vigorous stirring. After 2 hours of incubation, remove the solvent under reduced pressure and dry the material at 80°C for 12 hours. Calcine at 400°C for 2 hours to fix the yttrium species onto the support [1].
Nickel Nanoparticle Deposition: Finally, deposit nickel nanoparticles using wetness impregnation with a nickel nitrate solution, followed by reduction under hydrogen at 450°C for 2 hours. The resulting Ni-Y₁/CeO₂ catalyst contains both nickel nanoparticles and atomically dispersed Y³⁺ species, creating the synergistic interface essential for high-performance CO₂ methanation [1].
Mechanochemical approaches offer solvent-free alternatives for catalyst preparation, reducing environmental impact and processing time:
Ball Milling Synthesis: Combine yttrium and nickel precursors (e.g., Y₂O₃ and NiO, or metallic powders) in the appropriate stoichiometric ratio in a planetary ball mill jar. Add grinding media (typically stainless steel balls) with a ball-to-powder ratio of 10:1 to 20:1. Seal the jar and conduct milling at 300-500 rpm for 1-10 hours, depending on the desired fineness and phase transformation. Periodically reverse the rotation direction to ensure homogeneous mixing [4] [5].
NaCl-Templated Porous Catalyst Synthesis: For creating high-surface-area materials, mix metal precursors with NaCl (which acts as a temporary template) before milling. After mechanochemical treatment, remove the NaCl template by washing with deionized water, leaving behind a porous structure with high surface area ideal for catalytic applications. This approach has successfully produced porous ZrO₂, Fe₂O₃, and CeO₂ supports with surface areas exceeding 200 m²/g [4].
Standardized testing protocols ensure accurate evaluation and comparison of Y-Ni catalyst performance across different applications and research groups.
The catalytic conversion of CO₂ to methane provides a valuable pathway for carbon utilization. Performance testing should follow these standardized procedures:
Reactor Setup: Employ a fixed-bed continuous flow reactor system constructed from stainless steel or quartz tubing with an internal diameter of 6-10 mm. Position a thermocouple in direct contact with the catalyst bed to accurately monitor reaction temperature. Ensure all gas lines are constructed from materials compatible with CO₂ and hydrogen at elevated temperatures and pressures [1].
Reaction Conditions: Utilize 100-500 mg of catalyst (sieve to 150-300 μm particle size) diluted with inert quartz sand to maintain bed geometry. Activate the catalyst in situ under hydrogen flow (30-50 mL/min) at 450°C for 2 hours before reaction. Conduct methanation using a reactant gas mixture typically composed of CO₂:H₂:N₂ = 1:4:5 (or similar ratios) at a total flow rate of 50-100 mL/min. Perform testing across a temperature range of 200-400°C at atmospheric pressure, allowing 30-60 minutes at each temperature to reach steady state [1].
Product Analysis: Quantify reaction products using an online gas chromatograph equipped with both thermal conductivity (TCD) and flame ionization (FID) detectors. Employ appropriate columns (e.g., HayeSep Q, MolSieve) for effective gas separation. Calculate CO₂ conversion and CH₄ selectivity using the following equations:
CO₂ Conversion (%) = [(CO₂_in - CO₂_out) / CO₂_in] × 100%
CH₄ Selectivity (%) = [CH₄_out / (CH₄_out + CO_out)] × 100%
Report time-on-stream stability data over at least 24-48 hours of continuous operation at optimal temperature [1].
The catalytic decomposition of ammonia represents a promising route for COx-free hydrogen generation:
Testing Apparatus: Use a quartz microreactor (8-10 mm ID) connected to a gas delivery system capable of providing precise ammonia flows (typically 5-50 mL/min). Employ mass flow controllers for accurate gas regulation and include a liquid ammonia source with appropriate vaporization capabilities [2].
Standard Reaction Conditions: Load 50-200 mg of catalyst (screened to 180-250 μm) mixed with quartz wool to prevent channeling. Prereduce the catalyst under hydrogen at 500-600°C for 2 hours prior to reaction. Conduct decomposition tests using pure ammonia at gas hourly space velocities (GHSV) of 6,000-24,000 mL·h⁻¹·gcat⁻¹ across a temperature range of 400-700°C [2].
Performance Quantification: Monitor ammonia conversion using Fourier transform infrared (FTIR) spectroscopy or gas chromatography with TCD detection. Calculate conversion based on the difference between inlet and outlet ammonia concentrations:
NH₃ Conversion (%) = [(NH₃_in - NH₃_out) / NH₃_in] × 100%
Determine hydrogen formation rates and quantify potential byproducts (primarily N₂, with trace N₂O under certain conditions) [2].
Comprehensive characterization elucidates the structure-property relationships essential for catalyst optimization and development.
Advanced characterization techniques provide insights into the atomic structure and chemical state of Y-Ni catalysts:
X-ray Diffraction (XRD): Acquire patterns using Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 10-90° with a step size of 0.02°. Identify crystalline phases (Ni, Y₂O₃, CeO₂, etc.) by comparison with reference patterns. Calculate crystallite sizes using the Scherrer equation applied to principal reflections [5] [2].
X-ray Absorption Spectroscopy (XAS): Collect spectra at yttrium K-edge (17 keV) and nickel K-edge (8.3 keV) at synchrotron facilities. Analyze extended fine structure (EXAFS) to confirm atomic dispersion of yttrium (absence of Y-Y bonds) and characterize local coordination environments. Use X-ray near-edge structure (XANES) to determine oxidation states of both yttrium and nickel components [1].
Temperature-Programmed Techniques: Conduct H₂-temperature programmed reduction (TPR) to assess reducibility using 5% H₂/Ar mixture while ramping to 900°C at 10°C/min. Perform CO₂-temperature programmed desorption (TPD) to quantify basic site density and strength by monitoring CO₂ release during temperature ramping [1] [2].
Understanding catalyst morphology and surface properties complements structural characterization:
Electron Microscopy: Employ scanning electron microscopy (SEM) to evaluate overall catalyst morphology and energy dispersive X-ray spectroscopy (EDS) for elemental mapping of yttrium and nickel distribution. Use high-resolution transmission electron microscopy (HRTEM) to determine nickel nanoparticle size distribution and examine metal-support interfaces [1] [2].
Surface Area and Porosity Analysis: Conduct N₂ physisorption measurements at -196°C to determine specific surface area using the Brunauer-Emmett-Teller (BET) method. Calculate pore size distributions from adsorption branches using Barrett-Joyner-Halenda (BJH) or non-local density functional theory (NLDFT) methods [4] [2].
Surface Basicity Characterization: Use CO₂ as a probe molecule in infrared spectroscopy to identify different types of basic sites (weak, medium, strong). Complement with microcalorimetry measurements to quantify base strength distribution, which correlates with CO₂ activation capability in methanation reactions [1].
The development and optimization of yttrium-nickel catalysts follows a systematic workflow from preparation to performance evaluation, with clear structure-activity relationships emerging from extensive characterization.
Figure 1: Systematic workflow for developing and optimizing yttrium-nickel catalysts, illustrating the iterative process from design to performance evaluation and refinement.
The exceptional performance of yttrium-nickel catalysts stems from several key structural features that influence their catalytic behavior:
Oxygen Vacancy Enhancement: Yttrium incorporation dramatically increases oxygen vacancy concentration on oxide supports, particularly CeO₂, which significantly promotes CO₂ activation and dissociation—the rate-limiting step in methanation [1].
Metal-Support Interactions: Strong interactions between nickel nanoparticles and yttrium-modified supports stabilize small nickel crystallites against sintering during reaction and regeneration cycles, accounting for the exceptional stability observed in long-term testing [1] [2].
Tailored Surface Basicity: The incorporation of yttrium single atoms creates basic sites of appropriate strength for CO₂ adsorption without excessively strong binding that would lead to site blocking, optimizing the reaction pathway toward methane formation [1].
Hydrogen Spillover Effects: Yttrium components facilitate hydrogen dissociation and spillover to adjacent nickel sites, enhancing hydrogenation capabilities while potentially creating bifunctional mechanisms in reactions such as ammonia decomposition [2].
Figure 2: Key structure-activity relationships in yttrium-nickel catalysts, illustrating how structural features determine electronic properties that ultimately govern catalytic performance.
Yttrium-nickel catalysts represent a promising class of materials with demonstrated excellence in CO₂ conversion, hydrogen production, and other energy-related applications. The synergistic effects between yttrium and nickel components create catalytic systems with enhanced activity, selectivity, and stability compared to monometallic analogues. The protocols and application notes presented herein provide comprehensive guidance for researchers seeking to utilize these advanced materials in their catalytic investigations.
Future development directions should focus on expanding the application range of Y-Ni catalysts to include other important transformations such as methane dry reforming, biomass conversion, and electrochemical processes. Additionally, further mechanistic studies using advanced in situ and operando characterization techniques will elucidate the dynamic structural changes during reaction, enabling more rational design strategies. Scale-up synthesis methods and economic analyses will also be crucial for transitioning these promising materials from laboratory curiosities to practical industrial catalysts that contribute to sustainable energy and chemical production.
The table below summarizes the key finding from the located study. Please note that this data is from 1981 and serves only as a historical reference.
| Material | Hydrogen Absorption Finding | Experimental Conditions | Key Limitation | Cited Source |
|---|---|---|---|---|
| YNi₅ | Absorbs a large quantity of hydrogen, forming a hydride phase. | High pressure (up to 1550 atm) at room temperature. | Does not absorb hydrogen at moderate pressures. | [1] |
This early research established that YNi₅ requires very high pressures to absorb hydrogen at room temperature, which is a significant kinetic and practical barrier [1]. The study suggested that hydride formation is controlled more by lattice compressibility than by unit cell size alone [1].
The search results do not contain modern troubleshooting guides or FAQs for YNi₅ kinetics. The 1981 study provides no data on absorption/desorption rates, cycling stability, or specific improvement strategies for YNi₅ [1].
Current research focuses on other hydrogen storage materials. The strategies below are derived from studies on Mg-based and TiFe-based alloys, which face similar kinetic challenges and may offer insights for your own experimental development with YNi₅ [2] [3] [4].
The following table outlines common strategies used to enhance kinetics in other metal hydrides, which could inform potential experimentation with YNi₅.
| Strategy | Mechanism of Action | Example from Other Alloys |
|---|---|---|
| Elemental Doping/Alloying | Alters electronic structure, reduces thermodynamic stability, creates diffusion pathways. | Mg(NH₂)₂-2LiH performance enhanced by CeO₂ oxygen vacancies [2]. Non-stoichiometric ratios in TiFe-based alloys [4]. |
| Catalyst Addition | Lowers energy barriers for H₂ dissociation and surface penetration. | Nano CeO₂ weakens Mg-N and N-H bonds in Mg-based systems [2]. Nb₂O₅ as a catalyst for nanocrystalline Mg [3]. |
| Microstructural Engineering | Increases grain boundaries and defects for faster hydrogen diffusion; reduces diffusion path length. | Tailoring Long Period Stacking Ordered (LPSO) phases in Mg-Y-Zn alloys [5]. Severe plastic deformation (e.g., extrusion) [5]. |
| Nanostructuring | Increases surface-to-volume ratio, shortens bulk diffusion distances. | Ball-milling to create nanocrystalline Mg-based materials [3]. |
Based on the review of modern literature, here is a generalized experimental workflow for investigating the effect of a catalyst (e.g., metal oxides) on hydrogen storage kinetics. This can serve as a starting point for designing your own experiments with YNi₅.
The beneficial effects of yttrium are often attributed to the "Reactive Element Effect" (REE). While the exact mechanism is complex and subject to ongoing research, the following explanations are widely supported by experimental evidence, with oxide pegging and sulfur effect being the most prominent theories [1].
The following diagram illustrates the primary mechanisms through which yttrum is understood to improve scale adhesion.
The table below details the supporting evidence for each mechanism shown in the diagram.
| Proposed Mechanism | Experimental Observations & Supporting Evidence |
|---|---|
| Oxide Pegging [1] | Internal oxidation of yttrium forms "pegs" that anchor the oxide scale to the alloy substrate, creating a mechanical interlock. |
| Sulfur 'Gettering' [1] | Yttrium segregates to the scale-metal interface and binds with sulfur impurities, preventing sulfur segregation which weakens interfacial bonding. |
| Modified Scale Growth [1] | Yttrium segregates to oxide grain boundaries, changing the dominant growth mechanism from outward cation diffusion to inward anion diffusion, leading to a more uniform and adherent scale. |
The following table summarizes key quantitative findings from recent studies on different nickel-based superalloys, demonstrating the tangible benefits of yttrium addition.
| Alloy System | Y Content | Test Conditions | Key Performance Improvement |
|---|---|---|---|
| Directionally Solidified Ni-based Single-Crystal Superalloy [2] | 70 ppm | 1100°C in air for 100 h | Oxidation mass gain decreased from 12.6 g/m² (0Y) to 5.3 g/m² (70Y). Internal nitride formation was suppressed. |
| GH4169 Ni-based Superalloy [3] | 0.04 wt.% | Isothermal oxidation at extreme temperatures | Demonstrated the lowest oxidation weight gain, slowest oxidation rate, and minimal oxide scale spallation. |
| Additively Manufactured Inconel 718 [4] | 0.07 wt.% | High-temperature (650°C) tensile and creep tests | Highest ductility; Y segregation at grain boundaries stabilized oxygen by forming Y₂O₃. Higher Y content led to brittle phases. |
Here are answers to common questions you might encounter during your experiments.
Q: What is the optimal amount of yttrium to add to my nickel alloy? A: There is a narrow optimal range, and it varies by alloy system. The consensus is that a small amount is sufficient.
Q: I've added yttrium, but my oxide scale is still spalling. What could be wrong? A: Consider these potential issues:
Q: How can I experimentally verify that yttrium is improving scale adhesion in my tests? A: Follow this established methodology:
The following table summarizes the performance of various yttrium-doped materials for hydrogen storage, as reported in recent studies.
| Material | Key Finding | Hydrogen Capacity (wt%) | Binding/Adsorption Energy (eV/H₂) | Notable Advantage |
|---|---|---|---|---|
| C₃₀ Fullerene [1] [2] | Single Y atom adsorbs 7 H₂ molecules. | 8.06% (for C₃₀Y₅) | Within DoE target range (0.2-0.7 eV) [1] | High gravimetric capacity exceeds DoE target (6.5%) [1]. |
| C₂₄ Fullerene [3] | Single Y atom adsorbs 6 H₂ molecules. | 8.84% | -0.37 (average) | Suitable desorption temperature (477 K); stable at room temperature [3]. |
| Graphyne [4] | Single Y atom adsorbs up to 9 H₂ molecules. | ~10% | ~0.3 (average) | High capacity and 100% desorption predicted [4]. |
| BeN₄ Monolayer [5] | Y-decorated monolayer shows high capacity. | 10.11% | Information Not Specified | High capacity; stable at room temperature and above [5]. |
| TiFe Alloy [6] [7] | Yttrium addition improves activation kinetics and capacity. | Capacity increased with Y content (4-8 wt%) [6] | Information Not Specified | Acts as hydrogen gateway; enhances first hydrogenation (activation) [7]. |
Here are answers to some frequently asked questions regarding issues in developing yttrium-doped hydrogen storage materials.
Below is a generalized workflow for developing and validating a yttrium-doped hydrogen storage material, synthesizing methodologies from the search results.
Y-doped TiFe Alloy (Arc Melting) [7]:
Y-Decorated Nanostructures (Theoretical DFT Guidance) [3] [1] [4]:
Internal oxidation occurs when oxygen diffuses into an alloy, forming oxide precipitates of the more reactive element(s) beneath the surface. For Ni-Al-Y alloys, yttrium (Y) is highly reactive, making it prone to this process. The table below summarizes key issues and general mitigation strategies.
| Issue | Root Cause | Mitigation Strategy |
|---|---|---|
| Internal Oxidation of Reactive Elements | Oxygen permeability in the Ni matrix; high oxygen affinity of Y and Al [1]. | Optimize Y content; use a protective external scale (e.g., continuous Al₂O₃) [1]. |
| Poor Scale Adhesion & Spallation | Void formation at the scale/alloy interface due to unbalanced elemental diffusion [2]. | Alloy with reactive elements (e.g., Pt, Cr). Pt promotes a thinner, more spallation-resistant oxide scale [2]. Cr accelerates the formation of a stable α-Al₂O₃ layer [1]. |
| Non-Protective Oxide Formation | Growth of transient oxides (e.g., NiO) and NiAl₂O₄ spinel instead of a continuous α-Al₂O₃ layer [2]. | Ensure sufficient Al content and kinetic conditions (time/temperature) for the transition from θ-Al₂O₃ to the stable, protective α-Al₂O₃ [2] [1]. |
The following methodologies, adapted from research on similar alloys, can be used to study and characterize internal oxidation in your system.
This protocol is based on standard practices for creating Ni-based intermetallic alloys [3].
This methodology outlines how to conduct controlled oxidation experiments and analyze the results [1] [4].
Q1: How can I introduce yttrium (Y) into a Ni-Al melt? A1: One effective method is through the electrolysis of a low-temperature fluoride melt (e.g., KF-NaF-AlF₃) containing dissolved Y₂O₃. Research shows that at a cathodic current density of 0.5 to 1.0 A/cm², Al-Y master alloys with yttrium contents of 0.75 to 1.28 wt.% can be produced. Increasing the synthesis duration and periodically re-adding Y₂O₃ can further increase the yttrium content [5].
Q2: What is the role of chromium (Cr) in Ni-Al alloys, and can it be applied to Ni-Al-Y? A2: While not directly tested in Ni-Al-Y, studies on Ni-Al-Cr alloys show that Cr addition accelerates the transformation of the metastable θ-Al₂O₃ to the stable, protective α-Al₂O₃. Since Cr₂O₃ and α-Al₂O₃ share the same crystal structure, Cr acts as a nucleation site, leading to the formation of a tighter, more continuous scale that better limits oxygen ingress [1]. This principle could be investigated for Ni-Al-Y systems.
The diagram below illustrates the step-by-step oxidation process for a Ni-Al alloy, highlighting critical phases and transformation points. While based on a Ni-Al-Pt system, the core mechanism is applicable to Ni-Al-Y [2].
Phase decomposition at high temperatures often occurs when a material becomes unstable, leading to the sublimation or diffusion of one of its elements. Based on a detailed study of MAX phases, which are also high-temperature materials, the following factors are critical in controlling decomposition [1]:
The workflow below illustrates a general experimental approach to investigating and mitigating these factors.
What is the primary mechanism of high-temperature decomposition in intermetallic compounds? The primary mechanism often involves the sublimation of a volatile element from the bulk of the material to the surface and into the environment. This process is driven by the high vapor pressure of the volatile element at elevated temperatures, which can exceed the ambient pressure in a vacuum or inert atmosphere furnace [1].
Why does my material show different decomposition rates in different furnaces? The type of heating element used in the furnace (e.g., graphite vs. tungsten) can interact with the sample or the furnace atmosphere, potentially introducing impurities or creating different local environments that either stabilize or destabilize the material [1].
How can I experimentally determine the kinetics of decomposition? In-situ neutron diffraction is a powerful technique that allows you to monitor phase abundances in real-time as a function of temperature. The kinetics can be modeled using equations like the Arrhenius equation (for activation energy) and the Avrami equation (for isothermal decomposition kinetics) [1].
The table below summarizes kinetic data from a study on MAX phase decomposition, which illustrates how different factors influence stability. You would conduct similar experiments to create a comparable dataset for YNi5 [1].
| Material | Activation Energy (kJ mol⁻¹) | Pore Size (µm) | Key Decomposition Insight |
|---|---|---|---|
| Ti3SiC2 | 169.6 | 1.0 - 3.0 | Decomposes to TiC and Si gas; more resistant than aluminides due to lower Si vapor pressure [1]. |
| Ti3AlC2 (Bulk) | -71.9 | 0.5 - 0.8 | Negative activation energy; rate decreases with temperature as fine-pored TiC layer forms a diffusion barrier [1]. |
| Ti3AlC2 (Powder) | 71.9 | >1.0 | Positive activation energy in powder form due to coarser pores offering less resistance to Al sublimation [1]. |
| Ti2AlC | 85.7 | 2.0 – 10.0 | Coarse pores allow sublimation of Al to progress with minimal resistance [1]. |
The following flowchart outlines a systematic approach to diagnosing and resolving common phase decomposition problems.
The lack of direct data on YNi5 means you may need to adapt these general principles. I suggest you:
The table below summarizes common issues encountered when trying to control the distribution of Yttrium (Y)-rich phases in a metal matrix, along with their root causes and solutions. The data is primarily derived from research on Mg-Zn-Y alloys with Long-Period Stacking Ordered (LPSO) structures [1].
| Problem | Root Cause | Recommended Solution |
|---|---|---|
| Formation of Brittle Intermetallics | Low Y solubility at room temperature leads to precipitation of phases like Mg24Y5 [2]. | Implement a high-temperature solution heat treatment (e.g., 525°C for 15 hours) followed by rapid quenching [2]. |
| Non-uniform / Clustered Particles | Insufficient homogenization after casting; low stirring speed during processing [3] [2]. | Extend homogenization time; ensure efficient melt stirring and use a controlled, moderate cooling rate after casting [2]. |
| Low Hardness / Poor Mechanical Props | Coarse and poorly distributed LPSO phases; low defect density within the matrix [1]. | Apply cryogenic rolling after hot deformation. This fragments LPSO phases (<1 µm) and increases microstrains for dispersion strengthening [1]. |
| Oxidation & Inclusions | Yttrium's high reactivity with oxygen during high-temperature processing [2]. | Use a protective atmosphere (e.g., 99% CO2 + 1% SF6 for melting; pure O2 or Ar for solid-state reactions) [2] [4]. |
| Uncontrolled LPSO Phase Fraction | Incorrect Y/Zn molar ratio in the initial alloy composition [1]. | Design alloy composition to target a Y/Zn ratio that stabilizes the LPSO phase (e.g., a theoretical ratio of 4/3). Higher Y content increases LPSO volume fraction [1]. |
The following methodology is adapted for producing a Mg-Y alloy with a uniform solid solution and controlled secondary phases, based on a recommended industrial route [2].
Objective: To produce a high-quality, fully dissolved Mg-Y solid solution, suppressing the formation of brittle intermetallic compounds.
Materials & Equipment:
Step-by-Step Procedure:
Melting and Alloying:
Casting and Cooling:
Solution Treatment and Quenching:
Key Control Parameters:
The following diagram visualizes the core process and critical control points for achieving a uniform Y distribution, as described in the protocol.
The strategies for controlling particle distribution extend beyond Mg alloys and can be generalized to other systems involving Y-rich particles:
Yttrium brings about several key changes at the microscopic level that collectively enhance scale adhesion, often referred to as the Reactive Element Effect (REE). The table below summarizes the core mechanisms [1] [2] [3]:
| Mechanism | Description & Effect |
|---|---|
| Change in Growth Mechanism | Suppresses outward cation diffusion (e.g., Cr³⁺), promoting inward oxygen diffusion. This leads to slower, more uniform scale growth at the alloy/scale interface, preventing void formation and reducing growth stresses. [1] [3] |
| Improved Scale Plasticity | Yttrium segregation to oxide grain boundaries may enhance the scale's ability to relax thermal stresses generated during cooling, reducing spallation. [4] |
| "Sulfur Effect" Theory | Yttrium reacts with and "getters" harmful sulfur impurities in the alloy, preventing sulfur segregation to the alloy/scale interface, which is known to weaken adhesion. [4] [3] |
| Oxide Pegging | Internal oxidation of yttrium forms oxide "pegs" (e.g., Y₂O₃) that extend from the scale into the alloy, creating a mechanical interlock that strongly keys the scale to the substrate. [4] [5] |
The following diagram illustrates the key mechanisms by which yttrium improves scale adhesion.
You can validate the benefits of yttrium additions through standardized high-temperature oxidation tests and detailed scale analysis.
Core Experimental Workflow The diagram below outlines the key steps for conducting these experiments.
Detailed Protocols for Key Steps
Alloy Preparation (Step 1)
Isothermal Oxidation Test (Step 3)
Data Collection & Analysis (Step 4)
The effectiveness of yttrium depends strongly on its concentration. Both insufficient and excessive amounts can be detrimental.
| Alloy System | Yttrium Form & Concentration | Key Improvement Observed | Reference Context |
|---|---|---|---|
| Ni-25wt%Cr | Ion-implanted | Improved scale adhesion; Y was found concentrated at the oxide/gas interface. | [6] |
| Fe-27Cr-4Al | 0.023% and 0.82% Y | 0.82% Y prevented oxide convolution, interface void formation, and created an oxide "keying" effect. | [1] |
| GH4169 Ni-based Superalloy | 0.04 wt.% Y | Lowest oxidation weight gain, slowest oxidation rate, and minimal oxide scale spalling. | [2] |
| Cr/FeCrAl Coating on Zr-4 | 2.0 wt.% Y₂O₃ | Optimal oxidation resistance; suppressed void formation and improved interfacial stability. | [7] |
| AlCrFeNi Medium-Entropy Alloy | 0.5 - 1.5 wt.% Y | Improved oxidation resistance and erosion resistance at 700°C. | [5] |
Problem: Scale still spalls even with Y addition.
Problem: Inconsistent oxidation results between samples from the same alloy batch.
Problem: No significant change in oxidation rate is observed.
Q1: What are the primary corrosion mechanisms for nickel-based alloys in molten fluoride salts? The main mechanism is chromium depletion from the alloy matrix. In molten fluorides (like FLiBe), chromium has a higher tendency to react than nickel or iron, leading to its selective dissolution. This process is often driven by impurities in the salt (such as water or metal ions) that create a redox potential, facilitating the oxidation and removal of chromium from the alloy's surface and grain boundaries [1] [2]. This results in a degraded, porous surface layer and can lead to intergranular corrosion.
Q2: How does the addition of Yttrium (Y) improve corrosion resistance? While the exact mechanism of Y in molten salts is not detailed in the search results, a study on Al-Cu-Ni-Y alloys provides a crucial clue. In that system, the addition of Yttrium led to the alloy with the highest polarization resistance (Rp) and the lowest corrosion rate [3]. This suggests that Yttrium likely improves the protective quality of the passive oxide film, making it more resistant to breakdown. In high-temperature contexts, elements like Y are also known to improve scale adhesion and reduce spallation.
Q3: Which nickel-based alloys have demonstrated the best performance in molten salts? Extensive research, particularly for nuclear applications, has identified several high-performance alloys.
| Alloy Name | Key Compositions | Test Environment | Reported Performance |
|---|---|---|---|
| Hastelloy N [4] [1] [2] | Ni-Mo-Cr based | Molten FLiBe (LiF-BeF₂) at ~700°C | Superior corrosion resistance; corrosion attack depth of only 3.5-9 µm after 1000 hours [1]. |
| KhN80MTYu [4] [5] | Ni-Cr-Mo based (likely with Y) | Molten LiF-NaF-BeF₂-PuF₃ & others (600-800°C) | Specially developed nickel-based alloy tested for MSR structural material [4] [5]. |
| Ni-201 [2] | High-purity Nickel | Molten Fluoride Salts | Exhibits superior corrosion resistance due to lack of Cr, which is the primary target for corrosion [2]. |
| Al86-Ni5-Cu3-Y6 [3] | Al-Cu-Ni-Y | Electrochemical Test | Achieved a very low corrosion rate of 0.00380 mm/year and high polarization resistance [3]. |
Q4: What experimental parameters critically influence corrosion rate in testing? A 2025 simulation study on corrosion in NaCl-KCl-MgCl₂ salt identified key parameters, listed below in order of influence [6]:
The study found that optimizing these parameters could reduce the corrosion rate by up to 17.7% [6].
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| High Corrosion Rate | High impurity levels (Cl₂, O₂, H₂O) in the salt [6] [1]. | Implement rigorous salt purification protocols before testing [2]. |
| Intergranular Cracking | Tellurium (Te) embrittlement in fluoride salts containing UF₄ [4] [5]. | Use alloys with higher molybdenum (Mo) content and control the redox potential of the salt melt. |
| Excessive Cr Depletion | Uncontrolled redox potential and thermal gradient in the melt [1]. | Introduce redox potential controllers, such as metallic Zirconium or Beryllium, into the system [1] [2]. |
| Poor Data Reproducibility | Inconsistent experimental methodology or salt purity between tests. | Adopt and document a standardized experimental workflow (see below). |
Based on the methodologies described in the literature, here is a generalized workflow for conducting a molten salt corrosion test. You can use this as a baseline for designing your own experiments.
Detailed Methodology for Key Steps:
For cutting-edge research, consider leveraging machine learning (ML). A 2023 study demonstrated a framework that uses Natural Language Processing (NLP) and Deep Neural Networks (DNNs) to predict alloy pitting potential with high accuracy [7]. This model can process textual data from experimental descriptions (e.g., heat treatment protocols) alongside numerical data, identifying critical elemental property descriptors for corrosion resistance, such as configurational entropy and electronegativity differences [7].
The table below summarizes the measured effects of yttrium addition on intergranular corrosion across different metal alloys.
| Alloy System | Yttrium Content | Key Microstructural Effects | Effect on Intergranular Corrosion (IGC) | Quantitative Improvement/Result |
|---|---|---|---|---|
| Al-Zn-Mg-Cu (e.g., 7075) | 0.1 wt.% [1] | Refines secondary phases; increases dislocation density & low-angle grain boundaries; increases η' precipitates; reduces Precipitate-Free Zone (PFZ) width [1]. | Improved (after T74 aging) [1] | Maximum corrosion depth reduced to 107.8 μm [1]. |
| Stainless Steel | 140 ppm [2] | Forms specific inclusions: Y₂O₃ and Y₂O₂S [2]. | Mixed (Depends on Inclusion Type): Y₂O₃ improves resistance; Y₂O₂S reduces resistance [2]. | Improved resistance is tied to the presence of Y₂O₃ inclusions [2]. |
| Near-Stoichiometric Ni₄Mo | Minor addition [3] | Suppresses coarse microstructure formation during ordering; maintains ultrafine ordered grains [3]. | Improved [3] | Suppressed severe intergranular attack in boiling 20% HCl [3]. |
Here are standard methodologies for evaluating intergranular corrosion susceptibility, referenced in the studies on yttrium.
| Test Method | Applicable Alloy Types | Standard Protocol | Key Evaluation Metrics |
|---|
| Immersion Corrosion Test [1] [3] | Aluminum alloys (e.g., 7xxx series), Nickel alloys | • Solution: 57 g/L NaCl + 10 mL/L H₂O₂ [1]. • Temperature: 35°C [1]. • Duration: 6 hours [1]. For Ni-Mo alloys, tests in boiling 20% HCl per ASTM G1-88 are used [3]. | • Maximum corrosion depth (μm) [1]. • Corrosion rate (e.g., mils per year, mm/year) calculated from weight loss [3]. | | Electrochemical (Anodic Polarization) Test [4] | Zirconium-based alloys, others | • Solution: Ringer's lactate (for biomaterials) or other simulated service environments [4]. • Measurement of open-circuit potential and passive region behavior [4]. | • Corrosion potential (E_corr) shift. • Breakdown potential of the passive film. | | Microstructural Analysis [1] | All | • Sample Prep: Mechanical polishing followed by electro-polishing [1]. • Techniques: Scanning Electron Microscopy (SEM), Electron Backscatter Diffraction (EBSD), Transmission Electron Microscopy (TEM) [1]. | • Grain size and shape. • Precipitate distribution and PFZ width. • Density of low-angle grain boundaries and dislocations. |
This FAQ addresses potential challenges you might encounter when researching yttrium's effects.
Q: My corrosion tests show inconsistent results after yttrium addition. What could be wrong?
Q: Why does yttrium improve IGC resistance in some alloys but not others?
Q: How can I accurately characterize the microstructural changes caused by yttrium?
The diagram below outlines a logical workflow for a comprehensive study on how yttrium affects intergranular corrosion.
The table below summarizes the corrosion performance of various materials based on the findings from multiple research studies.
| Material Category | Specific Material | Corrosion Resistance / Performance Summary | Key Experimental Conditions | Supporting Data / Observations |
|---|---|---|---|---|
| Ni-Based Alloys | Hastelloy-N | Excellent resistance; best among tested Ni-based alloys [1]. | 600°C, 24h [1]. | Intergranular corrosion; Cr and Mo dissolution [1]. |
| Hastelloy-B3 | Good resistance, but less than Hastelloy-N [1]. | 600°C, 24h [1]. | Grains and grain boundaries attacked; Cr and Mo dissolution [1]. | |
| GH3535 | Susceptible to corrosion aggravated by iron fluoride impurities [2]. | Information not specified. | Cr-depletion layer formation due to redox reaction with Fe(III) [2]. | |
| Ni20Cr (Model Alloy) | Subject to de-alloying corrosion; Cr selectively dissolves [3]. | 600°C, applied potential of +2.1 VK+/K [3]. | Formation of bicontinuous porous structures and grain boundary corrosion channels [3]. | |
| Fe-Based Alloy | SS316 | Lower corrosion resistance compared to Ni-based alloys [4]. | 750°C, exposure up to 21 days [4]. | Cr₂O₃ formation and dissolution [4]. |
| Pure Metals | Ni | Good resistance; forms passive adsorption layer [5] [6]. | 500°C, 24h [5]; Molecular dynamics simulation at 800-1000K [6]. | Li and F ions form a dense, protective layer on the surface, preventing dissolution [6]. |
| Co | Better resistance than Ni and Fe [5]. | 500°C, 24h [5]. | --- | |
| Fe | Poorest resistance among pure metals Fe, Co, Ni [5]. | 500°C, 24h [5]. | --- | |
| Other | TZM (Mo-based) | Poorest corrosion resistance among tested materials [1]. | 600°C, 24h [1]. | General corrosion pattern observed [1]. |
To ensure the objectivity and reproducibility of the data in the guide, here are the methodologies commonly used in the cited research.
The following diagram illustrates the atomic-scale mechanism of corrosion initiation for Ni-Cr alloys in FLiNaK salt, as revealed by molecular dynamics simulations [6] [8].
The absence of data on Ni-Y alloys presents a clear research opportunity. To position your work:
The following table summarizes the hydrogen storage properties of YNi₅ under high-pressure conditions alongside other common storage methods. Note that the data for YNi₅ is from an older study and was obtained under significantly different experimental conditions compared to the other materials [1] [2].
| Material/ Method | Hydrogen Capacity | Absorption Conditions | Desorption Conditions | Key Characteristics |
|---|---|---|---|---|
| YNi₅ | Large quantity (specific wt% not stated) [2] | High pressure (up to 1550 atm) [2] | Information Missing | Does not absorb hydrogen at moderate pressures; forms a hydride phase at high pressure [2]. |
| LaNi₅H₆ | 1.5 - 2.0 wt% [1] | 30 - 60 °C [1] | 50 - 100 °C [1] | Fast kinetics; used in stationary storage and fuel cells [1]. |
| MgH₂ | 7.6 wt% [1] | 300 - 400 °C [1] | >300 °C [1] | High capacity but slow kinetics and high operating temperature [1]. |
| NaAlH₄ | 5.6 wt% [1] | 100 - 150 °C [1] | 200 - 250 °C [1] | A complex hydride that requires a catalyst [1]. |
| Compressed H₂ | Low volumetric density [1] [3] | N/A | N/A | Stored at 350-700 bar; involves high-pressure tanks and energy-intensive compression [1] [3]. |
| Liquefied H₂ | Higher volumetric density than gas [1] [3] | N/A | N/A | Stored at -253 °C; requires significant energy for liquefaction and has boil-off losses [1] [3]. |
The key experimental data for YNi₅ comes from a 1981 study titled "High pressure hydrogen absorption study on YNi₅, LaPt₅ and ThNi₅" [2].
The field of solid-state hydrogen storage has evolved significantly since the early YNi₅ study. Modern research, particularly on promising materials like magnesium-based hydrides (MgH₂), now focuses on overcoming limitations such as high desorption temperatures and slow kinetics. The following diagram illustrates a contemporary data-driven research workflow used to discover and optimize new hydrogen storage materials.
This modern approach, as exemplified by the "FIND" platform, involves building large databases, using machine learning (ML) for property prediction, and employing inverse design to discover novel alloys, moving beyond traditional trial-and-error methods [4].
The experimental data in a comparison guide must be backed by clear protocols. Here are key methodologies used in the field for measuring properties related to thermal stability.
Table 1: Experimental Methods for Key Properties
| Property | Experimental Method | Core Protocol Description | Key Measurement Output |
|---|---|---|---|
| Enthalpy of Formation (ΔHf) | High-Temperature Calorimetry [1] | Directly measures energy of compound formation from constituent elements. A fundamental property for determining phase stability [1]. | Standard enthalpy of formation (kJ/mol). |
| Coefficient of Thermal Expansion (CTE) | Dilatometry / Modelling [2] | Measures length change of a specimen with temperature. Can be modelled by summing contributions from constituent phases using thermodynamic software [2]. | Coefficient of linear thermal expansion (×10-6 K-1). |
| Thermal Conductivity (λ) | Molecular Dynamics (MD) Simulation [3] | Uses algorithms (e.g., in LAMMPS) to simulate non-equilibrium heat flow and calculate phonon thermal conductivity, effective for composites [3]. | Thermal conductivity (W/(m·K)). |
The diagram below outlines a general workflow for obtaining the thermal properties of an intermetallic compound, synthesizing the methodologies from the search results.
While data on yttrium-doped NiO is lacking, other studies show that doping NiO with different elements can significantly alter its dielectric properties. The table below summarizes key dielectric data for pure and doped NiO from recent research.
| Material | Synthesis Method | Dielectric Constant (ε') at 10⁶ Hz | Key Findings on Doping Effect |
|---|---|---|---|
| Pure NiO | Hydrothermal [1] | N/A | Dielectric constant decreases with increasing frequency. AC conductivity increases with frequency [1]. |
| BaO-doped NiO | Co-precipitation [2] | 232 (vs. 28 for pure NiO) | Significant improvement attributed to increased interfacial polarization and improved charge carrier mobility [2]. |
| (Mn, Co)-doped NiO | Composite Hydroxide Method [3] | N/A | High dielectric constant at low frequencies; behavior consistent with Koop's theory and space charge effects [3]. |
The general effect of yttrium doping on related metal oxides involves introducing lattice strain due to the larger ionic radius of Y³⁺, which can expand the crystal lattice [4]. This strain often leads to an increase in oxygen vacancy concentration as a charge compensation mechanism [5] [4]. Both lattice distortion and oxygen vacancies can enhance space charge polarization, a major factor in increasing the dielectric constant at low frequencies.
For context, here is a typical experimental workflow for synthesizing and evaluating the dielectric properties of doped metal oxides, based on the protocols found in the search results.
This standard methodology ensures consistent and comparable results [1] [2]. The key steps involve:
To find the specific comparison you are looking for, I suggest:
The table below summarizes the standard formation enthalpies (ΔHₓ) per formula unit for various Y-Ni compounds from first-principles calculations, allowing for a direct comparison of their relative stability [1] [2].
| Compound | Formation Enthalpy (kJ/mol) |
|---|---|
| NiY | -49.00 |
| Ni₂Y | -48.50 |
| Ni₅Y | -47.25 |
| Ni₃Y | -46.50 |
| Ni₇Y₂ | -45.85 |
| Ni₁₇Y₂ | -44.35 |
| NiY₃ | -43.50 |
| Ni₂Y₃ | -42.50 |
Note: These values are calculated computationally. NiY has the lowest (most negative) formation enthalpy, indicating it is the most thermodynamically stable phase among those listed [1] [2].
The data in the table and supporting information were obtained through specific experimental and computational protocols.
The table below summarizes the key experimental data on how different yttrium additions affect the oxidation resistance of GH4169 superalloy at 1000 °C.
| Yttrium Content (wt.%) | Oxidation Temperature (°C) | Key Findings on Oxidation Weight Gain & Rate | Effect on Oxide Scale Adhesion |
|---|---|---|---|
| 0 (Y0 - Base Alloy) | 1000 | Higher oxidation weight gain; faster oxidation rate [1] [2]. | Poor adhesion; significant spalling of the oxide scale [1] [2]. |
| 0.02 (Y2) | 1000 | Reduced oxidation weight gain and slower rate compared to base alloy [1] [2]. | Improved adhesion and spalling resistance [1] [2]. |
| 0.04 (Y4 - Optimal) | 1000 | Lowest oxidation weight gain and slowest oxidation rate among tested alloys [1] [2]. | Excellent adhesion with minimal oxide scale spalling [1] [2]. |
To ensure the reliability and reproducibility of the data, the experiments were conducted under carefully controlled conditions. The following workflow outlines the key stages of the experimental process.
The diagram above illustrates the comprehensive experimental workflow, which involves the following key stages:
Yttrium enhances high-temperature oxidation resistance through several key mechanisms, often referred to as the Reactive Element Effect (REE). The following diagram illustrates how yttrium modifies the oxide scale structure and behavior.
The protective mechanisms of yttrium can be broken down as follows:
The table below summarizes key experimental data from recent studies on advanced Ni-Cr-based alloys.
| Alloy System & Composition | Fabrication Method | Key Experimental Findings | Mechanical Properties (Room Temperature) | Citation |
|---|---|---|---|---|
| ODS Ni-20Cr-1.2Y₂O₃ | Novel powder process (Mechanical hydrogenation & selective oxidation) + Spark Plasma Sintering (SPS) | Finer Y₂O₃ particles and matrix grains than conventional MA; improved grain boundary pinning. | Higher strength and improved high-temperature properties reported (specific values not listed in abstract). | [1] |
| ODS Ni-20Cr-1.2Y₂O₃ | Alloying-Recomposition-Oxidation-Sintering (AROS) + SPS | Formation of many coherent, faceted Y₂O₃ particles within the Ni matrix. | Improved strength due to refinement of Y₂O₃ particles and Ni grains. | [2] |
| Ni-16Cr (Binary) | First-Principles DFT Calculation | Calculated equilibrium lattice constant: 3.5040 Å; Formation energy: -0.0060 eV/atom; Mechanically stable and ductile. | Elastic constants calculated; ductile behavior predicted. | [3] [4] |
| Ni-16Cr-8Fe (Ternary) | First-Principles DFT Calculation | Calculated equilibrium lattice constant: 3.5190 Å; Formation energy: -0.0115 eV/atom. | Elastic constants calculated; ductile behavior predicted. | [3] [4] |
| Ni-16Cr-16Mo (Ternary) | First-Principles DFT Calculation | Calculated equilibrium lattice constant: 3.5667 Å; Formation energy: -0.0125 eV/atom. | Elastic constants calculated; ductile behavior predicted. | [3] [4] |
| Precipitation-strengthened Ni-based alloy | Traditional melting/forging + Welding | Yield Strength: ~817.5 MPa; UTS: ~1203.5 MPa; Fracture Toughness: ~146.5 MPa·m¹/². | High strength and toughness achieved for fusion reactor application. | [5] |
For the Oxide Dispersion Strengthened (ODS) alloys, which are a key area of research, the manufacturing processes are complex. Below is a workflow of a novel fabrication method used in one of the studies [1]:
*Key Steps in the Novel ODS Alloy Process [1]: This method embeds fine Y₂O₃ particles directly into the metal powder before main alloying, preventing particle coarsening.
Other Cited Methodologies: